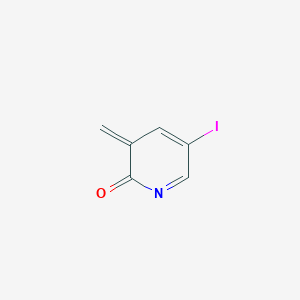

5-Iodo-3-methylidenepyridin-2-one

Description

5-Iodo-3-methylidenepyridin-2-one is a pyridine derivative characterized by a pyridin-2-one core (a six-membered aromatic ring with a ketone at position 2). The compound features an iodine atom at position 5 and a methylidene group (=CH₂) at position 3. Pyridinones are of interest in medicinal and radiopharmaceutical chemistry due to their hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula |

C6H4INO |

|---|---|

Molecular Weight |

233.01 g/mol |

IUPAC Name |

5-iodo-3-methylidenepyridin-2-one |

InChI |

InChI=1S/C6H4INO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2 |

InChI Key |

WQNXEJDZVJOZSO-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C(C=NC1=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylidenepyridin-2-one typically involves the iodination of a suitable pyridine precursor. One common method includes the reaction of 3-methylidenepyridin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 5-Iodo-3-methylidenepyridin-2-one may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylidenepyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can remove the iodine substituent, yielding 3-methylidenepyridin-2-one.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and deiodinated pyridine compounds.

Scientific Research Applications

5-Iodo-3-methylidenepyridin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methylene group at the 3-position also plays a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 5-Iodo-3-methylidenepyridin-2-one and related pyridine derivatives:

Reactivity and Electronic Effects

- The iodine at C5 is electron-withdrawing, which could activate the ring for electrophilic substitution at meta/para positions.

- 3-Iodo-5-methylpyridin-2-ol : The hydroxyl group at C2 increases acidity (pKa ~8-10) compared to the ketone in the target compound. This enhances hydrogen-bonding capacity, useful in coordination chemistry .

- SIPC (5-Iodo-3-pyridinecarboxylate) : The carboxylate group at C3 contributes to a positive charge under physiological conditions, improving cellular retention in radiopharmaceutical applications. This contrasts with the neutral methylidene group in the target compound .

Research Findings and Gaps

- Key Contrasts :

- SIPC’s carboxylate group enhances radiopharmaceutical efficacy, whereas the methylidene group in the target compound may limit charge-based retention .

- Substituent position (iodo at C3 vs. C5) significantly alters electronic effects. For example, iodo at C5 (as in the target) directs electrophilic substitution differently than at C3 .

- Unanswered Questions: Experimental data on the target compound’s solubility, stability, and reactivity are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.